molecular formula C9H10BrNO B112099 5-Bromo-2-(dimethylamino)benzaldehyde CAS No. 171881-36-0

5-Bromo-2-(dimethylamino)benzaldehyde

Cat. No.: B112099
CAS No.: 171881-36-0
M. Wt: 228.09 g/mol
InChI Key: KELBDTNCLYIYKB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBDTNCLYIYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578040
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171881-36-0
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The dimethylamino group (-N(CH₃)₂) is a strong electron-donating, ortho/para-directing substituent. Bromination of 2-(dimethylamino)benzaldehyde occurs regioselectively at the para position relative to the amino group, yielding the target compound.

Reagents and Conditions

  • Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Solvents : Dichloromethane (DCM) or acetic acid.

  • Catalysts : Lewis acids like FeBr₃ enhance electrophilic substitution.

  • Temperature : 0–25°C to minimize side reactions (e.g., dibromination).

Typical Procedure

  • Dissolve 2-(dimethylamino)benzaldehyde (1.0 equiv) in DCM.

  • Add Br₂ (1.1 equiv) dropwise at 0°C.

  • Stir for 6–12 hours at room temperature.

  • Quench with Na₂S₂O₃, extract with DCM, and purify via column chromatography.

Yield : 72–85%.

Challenges and Optimizations

  • Over-Bromination : Excess Br₂ or elevated temperatures lead to dibrominated byproducts.

  • Solvent Choice : Polar solvents (e.g., acetic acid) improve solubility but may protonate the dimethylamino group, reducing its directing effect.

  • Catalyst Loading : FeBr₃ (5 mol%) increases reaction rate without compromising selectivity.

Reductive Amination Followed by Bromination

Synthesis of 2-(Dimethylamino)benzaldehyde

Step 1: Reduction of 2-Nitrobenzaldehyde
2-Nitrobenzaldehyde is reduced to 2-aminobenzaldehyde using H₂/Pd-C (90% yield) or SnCl₂/HCl (80% yield).

Step 2: Methylation
The amine is methylated with methyl iodide (2.2 equiv) and K₂CO₃ in DMF, yielding 2-(dimethylamino)benzaldehyde (70–75% yield).

Subsequent Bromination

Bromination proceeds as in Section 1.1, but the overall yield drops to 50–60% due to intermediate steps.

Diazotization and Bromination of 5-Amino-2-(dimethylamino)benzaldehyde

Reaction Scheme

  • Diazotization : Treat 5-amino-2-(dimethylamino)benzaldehyde with NaNO₂/HBr at 0–5°C to form a diazonium salt.

  • Bromination : Heat the diazonium salt in CuBr/HBr to replace the amino group with bromine.

Yield : 65–70%.

Limitations

  • Requires synthesis of the amino precursor, which adds complexity.

  • Diazonium intermediates are thermally unstable, necessitating precise temperature control.

Oxidation of 5-Bromo-2-(dimethylamino)benzyl Alcohol

Alcohol Synthesis

5-Bromo-2-(dimethylamino)benzyl alcohol is prepared via:

  • Grignard Addition : Reaction of 5-bromo-2-(dimethylamino)benzaldehyde with MeMgBr (low yield, ≤30%).

  • Reduction : NaBH₄ reduction of 5-bromo-2-(dimethylamino)benzoic acid (55% yield).

Oxidation to Aldehyde

Reagents : Pyridinium chlorochromate (PCC) in DCM (60% yield) or Swern oxidation (oxalyl chloride/DMSO, 70% yield).

Vilsmeier-Haack Formylation of 5-Bromo-2-(dimethylamino)toluene

Methodology

  • Chlorination : Treat 5-bromo-2-(dimethylamino)toluene with SOCl₂ to form the acyl chloride.

  • Formylation : React with DMF/POCl₃ to install the aldehyde group.

Yield : 40–50% due to competing side reactions.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Direct BrominationBromination of pre-formed aldehyde85%High yield, minimal stepsRequires 2-(dimethylamino)benzaldehyde
Reductive AminationReduction → Methylation → Bromination60%Uses commercially available starting materialLow overall yield
DiazotizationDiazonium salt formation → Bromination70%RegioselectiveThermally unstable intermediates
Alcohol OxidationAlcohol synthesis → Oxidation70%Mild conditionsMulti-step synthesis
Vilsmeier-HaackFormylation of toluene derivative50%Direct aldehyde installationLow yield, byproduct formation

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

5-Bromo-2-(dimethylamino)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form Schiff bases with amines allows it to participate in numerous chemical reactions essential for producing complex molecules.

Reaction TypeDescription
Schiff Base Formation Reacts with primary amines to form imines, which are valuable intermediates in organic synthesis.
Electrophilic Aromatic Substitution The bromine atom can undergo further reactions, enhancing its utility in creating diverse compounds.

Medicinal Chemistry

Research indicates that this compound has potential applications in drug development, particularly for neurological disorders. Its structural similarity to neurotransmitter analogs positions it as a candidate for designing new therapeutic agents targeting conditions like depression and anxiety .

Case Study: Neurotransmitter Analog Development

  • Objective : Investigate the efficacy of derivatives of this compound as potential antidepressants.
  • Findings : Compounds derived from this aldehyde exhibited significant activity in preclinical models, suggesting potential for further development.

Material Science

In material science, this compound is utilized in synthesizing polymers and dyes. Its reactive aldehyde group makes it suitable for cross-linking reactions, enhancing the properties of materials used in coatings and plastics.

Application AreaExample
Polymer Synthesis Used as a monomer in the production of specialty polymers with tailored properties.
Dye Production Acts as a precursor for synthesizing colorants used in textiles and coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Substituent Effects on Benzaldehyde Derivatives
Compound Name CAS No. Substituents Key Properties/Applications References
5-Bromo-2-(dimethylamino)benzaldehyde 50910-55-9 -Br (C5), -N(CH₃)₂ (C2) High polarity; pharmaceutical intermediate
5-Bromo-2,3-dimethoxybenzaldehyde (5-BRB) 135484-74-1 -Br (C5), -OCH₃ (C2, C3) Electron-rich; used in material synthesis
5-Bromo-2-hydroxybenzaldehyde 1761-61-1 -Br (C5), -OH (C2) Hydrogen bonding; mp 102–106°C
2-Amino-3,5-dibromobenzaldehyde 16313-66-9 -Br (C3, C5), -NH₂ (C2) Dual bromination; reactive amine group
5-Bromo-2-fluorobenzaldehyde 10040-98-9 -Br (C5), -F (C2) Bioactive reagent; lower electron density
Key Insights :
  • Electronic Effects: The dimethylamino group in 50910-55-9 enhances nucleophilic aromatic substitution (NAS) reactivity compared to methoxy (-OCH₃) or hydroxyl (-OH) groups, which are less electron-donating .
  • Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., acetonitrile) compared to halogenated analogs like 5-Bromo-2-fluorobenzaldehyde .
  • Thermal Stability : Melting points vary significantly; 5-Bromo-2-hydroxybenzaldehyde (mp 102–106°C) has higher thermal stability due to intermolecular hydrogen bonding, absent in 50910-55-9 .
Key Insights :
  • Regioselectivity: The dimethylamino group in 50910-55-9 directs bromination to the para position (C5) due to its strong electron-donating effect, unlike methoxy groups, which may allow ortho/para mixtures .
  • Functional Group Compatibility : Propargyl ether derivatives (e.g., 122835-14-7) require palladium-catalyzed coupling, highlighting the versatility of the aldehyde group for further modifications .
Key Insights :
  • Pharmaceutical Relevance: The dimethylamino group in 50910-55-9 enhances binding to biological targets (e.g., enzymes) compared to non-aminated analogs .
  • Safety : Commercial discontinuation of 50910-55-9 suggests challenges in large-scale production or regulatory restrictions .

Biological Activity

5-Bromo-2-(dimethylamino)benzaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a dimethylamino group attached to a benzaldehyde moiety. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.

Molecular Structure

ComponentDescription
Bromine Atom Enhances electrophilicity and reactivity
Dimethylamino Group Increases lipophilicity and potential binding affinity to biological targets
Benzaldehyde Moiety Serves as a reactive aldehyde functional group

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with various enzymes, modulating their activity. For instance, it has been shown to inhibit certain isoforms of carbonic anhydrase, which are involved in tumor growth .
  • Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through the generation of reactive oxygen species (ROS) and nitric oxide (NO) .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, indicating its potential use as an antimicrobial agent .

Pharmacological Applications

This compound has been investigated for various pharmacological applications:

  • Antitumor Activity : Studies have reported that derivatives of this compound exhibit significant antitumor activity against breast, cervical, and colon cancer cell lines by inducing apoptosis via cAMP-dependent pathways .
  • Antimicrobial Properties : It has shown effectiveness against gram-positive and gram-negative bacteria as well as fungal pathogens, highlighting its potential as an antimicrobial agent .

Antitumor Effects

A study conducted by Aneja et al. demonstrated that this compound derivatives significantly inhibited the growth of lung cancer cells. The mechanism involved increased ROS production leading to cell cycle arrest and apoptosis .

Antimicrobial Studies

In a recent investigation, Schiff bases derived from this compound were synthesized and tested for their antimicrobial activity. The results indicated that these compounds exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Summary of Findings

The biological activity of this compound is multifaceted:

  • It interacts with various biological targets, including enzymes involved in tumor growth.
  • Exhibits significant cytotoxic effects on multiple cancer cell lines.
  • Demonstrates promising antimicrobial properties against a range of pathogens.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive/negative bacteria
Enzyme InhibitionInhibits carbonic anhydrase isoforms

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(dimethylamino)benzaldehyde in laboratory settings?

  • Methodology : Synthesis typically involves bromination of a precursor aldehyde (e.g., 2-(dimethylamino)benzaldehyde) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed if the dimethylamino and bromo groups are introduced via sequential functionalization. Purity is verified via HPLC or GC-MS, with intermediates characterized by 1H^1H/13C^{13}C-NMR .
  • Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-bromination or decomposition. Use anhydrous solvents to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H-NMR identifies aromatic protons and dimethylamino group signals (δ2.83.2\delta \sim 2.8–3.2 ppm for N(CH3)2N(CH_3)_2). 13C^{13}C-NMR confirms carbonyl (δ190200\delta \sim 190–200 ppm) and brominated aromatic carbons.
  • IR : Stretching vibrations for aldehyde (1700cm1\sim 1700 \, \text{cm}^{-1}) and C-Br (550600cm1\sim 550–600 \, \text{cm}^{-1}) are diagnostic.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C9H10BrNO\text{C}_9\text{H}_{10}\text{BrNO}, MW = 228.09 g/mol) and isotopic patterns for bromine .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at varying temperatures (20C-20^\circ \text{C}, 4C4^\circ \text{C}, room temperature) and humidity levels. Monitor degradation via periodic HPLC analysis. The aldehyde group is prone to oxidation, so inert atmosphere storage (argon or nitrogen) is recommended .

Advanced Research Questions

Q. What strategies resolve discrepancies in 1H^1H-NMR data for this compound under varying solvent conditions?

  • Methodology : Solvent polarity and hydrogen-bonding effects can shift aldehyde proton signals. Compare spectra in deuterated DMSO (polar, protic) vs. CDCl3_3 (non-polar). Use 2D NMR (COSY, NOESY) to assign coupling interactions and confirm tautomeric equilibria (e.g., enol-keto forms if applicable) .

Q. How can researchers refine the crystal structure of derivatives using SHELXL?

  • Methodology : For X-ray crystallography, collect high-resolution diffraction data (e.g., 1.0A˚\leq 1.0 \, \text{Å}) and use SHELXL for refinement. Key steps include:

  • Hydrogen Placement : Assign riding hydrogen atoms to the dimethylamino group.
  • Disorder Modeling : Address bromine positional disorder using PART instructions.
  • Validation : Check R-factors (R1<0.05R_1 < 0.05) and residual electron density maps to ensure model accuracy .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Identify electron-deficient aromatic carbons (due to bromine and aldehyde groups) as reactive sites. Compare activation energies for substitution at C-5 (bromine) vs. C-2 (dimethylamino) positions .

Q. How do steric and electronic effects influence the compound’s utility in Schiff base synthesis?

  • Methodology : React with primary amines under varying conditions (e.g., acidic vs. neutral). Monitor reaction kinetics via UV-Vis spectroscopy. The dimethylamino group’s electron-donating nature enhances imine formation, while bromine’s steric bulk may reduce yields with bulky amines. Optimize solvent (e.g., ethanol vs. THF) to balance solubility and reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-(dimethylamino)benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(dimethylamino)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.